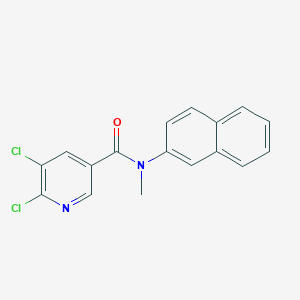
古巴-1-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cuban-1-amine hydrochloride, also known as pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octan-1-amine hydrochloride, is a unique compound characterized by its cubane structure. This compound is notable for its rigid, cubic framework, which imparts distinct chemical and physical properties.
科学研究应用
Cuban-1-amine hydrochloride has a wide range of applications in scientific research:
Medicine: Explored for its potential therapeutic applications, including as a scaffold for developing new drugs with improved efficacy and safety profiles.
作用机制
Target of Action
Cuban-1-amine hydrochloride is a versatile compound that serves multiple purposes in various industries . .
Mode of Action
It’s known that as a fluorescent probe, it is commonly used in research and industrial settings to detect and analyze certain substances .
Biochemical Pathways
It’s known that this compound can be utilized as an anticoagulant or a transport inhibitor .
Result of Action
Cuban-1-amine hydrochloride possesses antioxidant activity and forms strong hydrogen bonds, making it valuable in the formulation of products with antioxidant properties . Furthermore, it has gained attention for its role as a fluorine source. Its high reactivity with hydrogen fluoride allows for the production of various fluorinated compounds used in industries such as pharmaceuticals and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cuban-1-amine hydrochloride typically involves the following steps:
Formation of the Cubane Core: The cubane core can be synthesized through a series of cycloaddition reactions starting from simpler hydrocarbons. One common method involves the [2+2] cycloaddition of cyclopentadiene derivatives.
Introduction of the Amine Group: The amine group is introduced through nucleophilic substitution reactions. For instance, the cubane core can be reacted with ammonia or primary amines under controlled conditions to form the corresponding amine.
Formation of Hydrochloride Salt: The final step involves the reaction of cuban-1-amine with hydrochloric acid to form cuban-1-amine hydrochloride
Industrial Production Methods: Industrial production of cuban-1-amine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for efficient amine introduction and salt formation.
化学反应分析
Types of Reactions: Cuban-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are commonly employed.
Major Products:
Oxidation: Nitroso-cubane, nitro-cubane.
Reduction: Secondary and tertiary cubane amines.
Substitution: Cubane amides, sulfonamides, and alkylated cubane derivatives
相似化合物的比较
Cubane: The parent hydrocarbon structure, used as a precursor in the synthesis of cuban-1-amine hydrochloride.
Cubane Derivatives: Other functionalized cubane compounds, such as cubane carboxylic acids and cubane alcohols.
Comparison: Cuban-1-amine hydrochloride is unique due to its amine functionality, which allows it to participate in a wide range of chemical reactions and interact with biological targets. This distinguishes it from other cubane derivatives, which may lack the same level of reactivity and versatility .
属性
IUPAC Name |
cuban-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N.ClH/c9-8-5-2-1-3(5)7(8)4(1)6(2)8;/h1-7H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJJHZWJVQXKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124783-65-9 |
Source


|
| Record name | cuban-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
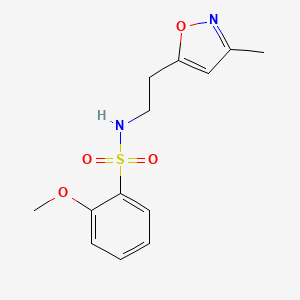
![N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2444870.png)
![2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B2444873.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2444875.png)
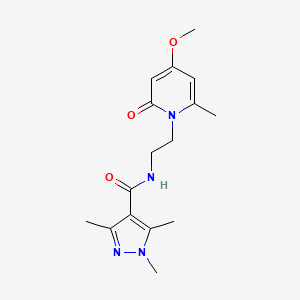
![2-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2444878.png)
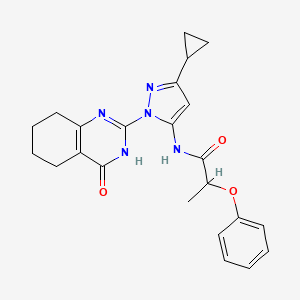
![2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2444880.png)
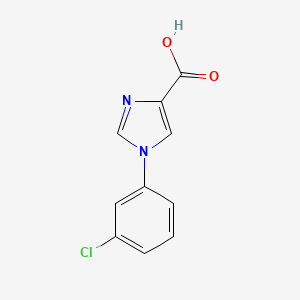
![3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2444883.png)
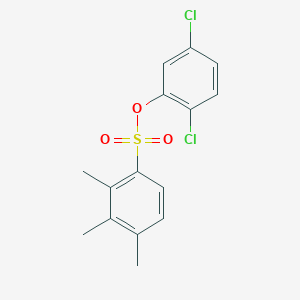
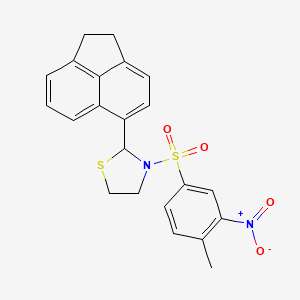
![4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2444889.png)
